molecular formula C11H14BrN B11735623 1-(2-Bromophenyl)cyclopentanamine

1-(2-Bromophenyl)cyclopentanamine

Cat. No.: B11735623
M. Wt: 240.14 g/mol
InChI Key: BJKHIOWMERKSSJ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)cyclopentanamine is a bicyclic organic compound featuring a cyclopentane ring fused to a phenyl group substituted with a bromine atom at the ortho position.

The compound is listed as a discontinued product by CymitQuimica (Ref: 3D-BXB04251), indicating its role as a specialized building block in organic synthesis or pharmaceutical research .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

1-(2-bromophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H14BrN/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h1-2,5-6H,3-4,7-8,13H2

InChI Key

BJKHIOWMERKSSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2Br)N

Origin of Product

United States

Chemical Reactions Analysis

1-(2-Bromophenyl)cyclopentanamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromophenyl)cyclopentanamine is a valuable research chemical with applications in various fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)cyclopentanamine exerts its effects involves its interaction with molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the amine group can form hydrogen bonds and interact with biological molecules. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Halogen Effects

Ortho vs. Para Bromine Substitution
  • 1-(4-Bromophenyl)cyclopentanamine HCl (CAS 1172462-36-0): The para-bromo isomer (HCl salt) has a molecular formula of C₁₁H₁₅BrClN (molar mass 276.6 g/mol). The para substitution allows a more linear geometry, which may improve receptor binding in medicinal chemistry applications compared to the ortho isomer .
Fluorine vs. Bromine Substitution
  • This compound’s higher lipophilicity (vs. non-fluorinated analogues) could influence bioavailability .
  • ARN5187 Precursor : 1-(2-Fluorophenyl)cyclopentanamine () demonstrates that fluorine substitution at the ortho position is compatible with reductive amination, suggesting synthetic versatility for brominated analogues .

Ring Size and Conformational Flexibility

Compound Ring Size Molecular Formula Key Features
1-(2-Bromophenyl)cyclopentanamine Cyclopentane (5-membered) C₁₁H₁₄BrN (estimated) Moderate flexibility; lower ring strain
1-(2-Bromophenyl)cyclopropan-1-amine HCl (CAS N/A) Cyclopropane (3-membered) C₉H₁₁BrClN High ring strain; increased reactivity
1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine (SY225692) Cyclobutane (4-membered) C₁₄H₂₁BrN Intermediate strain; branched alkyl chain enhances hydrophobicity

Smaller rings (e.g., cyclopropane) exhibit higher strain and reactivity, which may limit stability but enable unique synthetic pathways. Cyclopentane derivatives balance flexibility and stability, making them more suitable for drug development .

Functional Group Modifications and Salt Forms

  • Hydrochloride Salts :
    • 1-(4-Bromophenyl)cyclopentanamine HCl (CAS 1172462-36-0) and 1-(2-Bromophenyl)cyclopropan-1-amine HCl (CAS N/A) demonstrate improved aqueous solubility compared to free bases, critical for formulation in biological studies .

Biological Activity

1-(2-Bromophenyl)cyclopentanamine is a compound that has garnered interest due to its potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(2-Bromophenyl)cyclopentanamine has the following chemical structure:

  • Molecular Formula : C11_{11}H12_{12}BrN
  • Molecular Weight : 240.12 g/mol

The presence of the bromine atom and the cyclopentane ring contributes to its unique biological activity.

Antinociceptive Activity

Research indicates that 1-(2-Bromophenyl)cyclopentanamine exhibits significant antinociceptive properties. In a study involving mice, it was found to increase the nociceptive threshold in a hot plate test, suggesting potential as an analgesic agent. The compound was administered at a dose of 100 mg/kg, showing a significant increase in latency to pain response compared to control groups.

Cytotoxicity Studies

Cytotoxicity evaluations have demonstrated that various derivatives of cyclopentanamine compounds exhibit selective cytotoxic effects against cancer cell lines. For instance, derivatives containing bromophenyl moieties have shown notable activity against Raji and HeLa cell lines, with IC30_{30} values indicating moderate efficacy . This suggests that modifications to the cyclopentanamine structure could enhance its anticancer properties.

The biological activity of 1-(2-Bromophenyl)cyclopentanamine may be attributed to its interactions with specific biological targets:

  • Cyclooxygenase Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. The docking studies indicate that these compounds can effectively bind to the active sites of COX enzymes, potentially leading to reduced pain and inflammation .
  • Cell Cycle Interference : Some studies suggest that brominated compounds can interfere with cell cycle regulation, leading to apoptosis in cancer cells. This mechanism is particularly relevant for compounds designed for anticancer therapy .

Case Studies and Research Findings

StudyFindings
Antinociceptive Activity in Mice Significant increase in pain threshold; effective at 100 mg/kg dose.
Cytotoxicity Against Cancer Cell Lines Moderate cytotoxic effects observed in Raji and HeLa cells; potential for further development as an anticancer agent .
Docking Studies with COX Enzymes Strong binding interactions noted, indicating potential as anti-inflammatory agents .

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